1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene
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Overview
Description
1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene is an organic compound with the molecular formula C15H14N2O6. It is characterized by the presence of nitro groups and ether linkages, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
The synthesis of 1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene typically involves a multi-step process. One common method includes the reaction of 1-fluoro-2-nitrobenzene with 3-(2-nitrophenoxy)propanol under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene involves its interaction with molecular targets through its nitro and ether functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. For example, in biological systems, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene can be compared with similar compounds such as:
1,2-Bis(2-nitrophenoxy)benzene: Similar in structure but with different substitution patterns, leading to different reactivity and applications.
1-Nitro-2-(2-nitrophenoxy)benzene: Lacks the propoxy linkage, resulting in different chemical properties and uses.
1,2-Bis(2-aminophenoxy)benzene:
These comparisons highlight the unique properties of this compound, particularly its specific functional groups and their influence on its chemical behavior and applications.
Properties
IUPAC Name |
1-nitro-2-[3-(2-nitrophenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c18-16(19)12-6-1-3-8-14(12)22-10-5-11-23-15-9-4-2-7-13(15)17(20)21/h1-4,6-9H,5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTHUUKTCANIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14467-63-1 |
Source
|
Record name | 1,3-BIS(2-NITROPHENOXY)PROPANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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